4-(tert-Butyl)benzylamine Hydrochloride
Overview
Description
4-(tert-Butyl)benzylamine Hydrochloride is an organic compound with the chemical formula C11H18ClN. It is a hydrochloride salt of 4-(tert-Butyl)benzylamine, characterized by its crystalline solid form and good solubility in water, methanol, and ethanol. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
It’s known to be used as an intermediate in organic synthesis, particularly in the preparation of imines .
Mode of Action
It’s known to be involved in the preparation of imines via tio2-catalyzed aerobic photocatalytic oxidation of benzylic amines .
Biochemical Pathways
The compound is primarily used as an intermediate in organic synthesis .
Pharmacokinetics
As an intermediate in organic synthesis, its bioavailability would depend on the specific context of its use .
Result of Action
As an intermediate in organic synthesis, its effects would depend on the specific compounds it helps to produce .
Action Environment
As an intermediate in organic synthesis, these factors would likely depend on the specific context of its use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-(tert-Butyl)benzylamine Hydrochloride typically involves the reaction of 4-(tert-Butyl)benzylamine with hydrochloric acid. The process begins by dissolving 4-(tert-Butyl)benzylamine in an appropriate alcohol solvent, such as methanol or ethanol. Gradually, dilute hydrochloric acid is added to the solution while maintaining a controlled temperature and continuous stirring. The product crystallizes out of the solution and is collected by filtration .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar approach but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of temperature and pH are common practices to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-(tert-Butyl)benzylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
4-(tert-Butyl)benzylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
- 4-tert-Butylbenzylamine
- 4-tert-Butylbenzyl Alcohol
- 4-tert-Butylbenzyl Chloride
- 4-tert-Butylbenzyl Nitrile
Comparison: 4-(tert-Butyl)benzylamine Hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base counterpart, 4-tert-Butylbenzylamine. This makes it more suitable for certain synthetic applications and easier to handle in laboratory and industrial settings .
Biological Activity
4-(tert-Butyl)benzylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and specific activities, particularly focusing on its antifungal properties and interactions with various biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butylbenzylamine with hydrochloric acid to form the hydrochloride salt. The compound can also be derived from various precursors through reductive amination techniques, which have been documented in several studies .
Antifungal Activity
Recent studies have highlighted the antifungal properties of derivatives related to 4-(tert-butyl)benzylamine. In particular, compounds featuring the 4-tert-butyl group have shown promising activity against various fungal strains, including Candida spp. and Aspergillus spp. The mechanism of action appears to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .
Table 1: Antifungal Activity Summary
Compound | Target Fungi | IC50 (µM) | Mechanism |
---|---|---|---|
4-(tert-Butyl)benzylamine | Candida albicans | 7.5 | Ergosterol biosynthesis inhibition |
4-(tert-Butyl)benzylamine | Aspergillus niger | 10.0 | Ergosterol biosynthesis inhibition |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated across several cancer cell lines. In vitro studies indicate varying degrees of cytotoxicity, with IC50 values suggesting significant activity against certain leukemia and breast cancer cell lines.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
HL-60 | 17 |
HUVEC | 50 |
MCF10A | >50 |
These results indicate that while the compound exhibits some cytotoxicity, its effectiveness varies significantly among different cell types .
The antifungal activity of this compound is primarily attributed to its interference with ergosterol biosynthesis pathways. Specifically, it inhibits enzymes such as sterol C14-reductase and sterol C8-isomerase, which are crucial for the production of ergosterol in fungi. This inhibition leads to increased membrane permeability and ultimately cell death .
Case Studies
A notable case study involved the evaluation of various derivatives of 4-(tert-butyl)benzylamine in a model system using Galleria mellonella as an in vivo model for fungal infections. The study demonstrated that compounds with longer alkyl chains attached to the amine group exhibited enhanced antifungal activity compared to their shorter counterparts .
Properties
IUPAC Name |
(4-tert-butylphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7H,8,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARHPSYFKRETIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586253 | |
Record name | 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59528-30-2 | |
Record name | 1-(4-tert-Butylphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-tert-butylphenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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